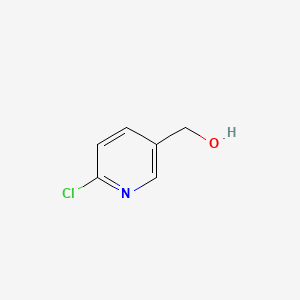

2-Chloro-5-hydroxymethylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXYBEXWMJZLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175880 | |

| Record name | (6-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21543-49-7 | |

| Record name | (6-Chloropyridin-3-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021543497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-hydroxymethyl pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-hydroxymethylpyridine physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-hydroxymethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a key intermediate in the pharmaceutical and agrochemical industries. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-proven insights to support your research and development endeavors.

Compound Identification and Molecular Structure

This compound is a substituted pyridine derivative. The presence of a chlorine atom, a hydroxyl group, and the pyridine ring structure confers specific reactivity and physical characteristics that are crucial for its application in synthesis.

-

IUPAC Name: (6-Chloropyridin-3-yl)methanol[1]

-

Synonyms: 6-Chloro-3-pyridinemethanol, 2-Chloro-5-(hydroxymethyl)pyridine[1][2]

-

CAS Number: 21543-49-7[1]

-

Molecular Formula: C₆H₆ClNO[2]

-

Molecular Weight: 143.57 g/mol [1]

-

Chemical Structure:

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

The physical properties of a compound are fundamental to its handling, reaction setup, purification, and formulation. The data presented below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | White to brown powder or low melting solid | [2] |

| Melting Point | 51-54 °C (lit.) | [2] |

| Boiling Point | 120 °C at 0.4 mmHg | [2] |

| Density | 1.280 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| pKa (Predicted) | 13.32 ± 0.10 | [2] |

Expert Insights: The melting point range of 51-54 °C suggests that the compound is a solid at room temperature, which simplifies weighing and handling compared to a liquid.[2] Its solubility in methanol indicates that polar protic solvents are suitable for reactions and purification processes like recrystallization or chromatography.[2] The high boiling point, even under reduced pressure, implies low volatility, reducing inhalation risks during handling but requiring vacuum distillation for purification if necessary.[2]

Spectroscopic Profile

While specific spectra are proprietary to the analyzing entity, the structural features of this compound allow for a reliable prediction of its spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton which is exchangeable with D₂O. The aromatic signals will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene-like system.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine will be downfield, as will the aromatic carbons, while the methylene carbon will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: Key expected peaks include a broad absorption band around 3200-3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching for the aromatic ring just above 3000 cm⁻¹, and C=C/C=N stretching in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. The following workflows exemplify this principle.

Protocol 1: Melting Point Determination

This protocol uses a calibrated digital melting point apparatus, a standard for obtaining accurate and reproducible data.

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and free of solvent, as impurities can depress and broaden the melting point range. This is achieved by drying the sample under vacuum.

-

Finely crush a small amount of the solid into a powder to ensure uniform heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm. A tightly packed sample prevents air pockets and ensures accurate measurement.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus. Calibration is crucial and should be regularly checked with certified standards (e.g., caffeine, vanillin).

-

Set a ramp rate of 1-2 °C per minute. A slow ramp rate is critical for accurately observing the onset and completion of melting, especially near the expected melting point.

-

-

Measurement:

-

Insert the loaded capillary into the apparatus.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.

-

Caption: Workflow for accurate melting point determination.

Protocol 2: Sample Preparation for NMR Spectroscopy

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of the high-purity compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like -OH.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents issues with magnetic field shimming.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

GHS Hazard Classification: this compound is classified as an irritant.[2]

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3]

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves.

-

Handling: Avoid breathing dust.[3] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3]

-

-

Storage:

-

Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[2]

-

It is classified under Storage Class Code 11 as a combustible solid.

-

Role in Synthesis: A Critical Intermediate

This compound is a valuable building block primarily due to the reactivity of its functional groups. The hydroxyl group can be readily converted into other functionalities, such as a chloromethyl group, creating the highly reactive intermediate 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3).[4] This subsequent intermediate is a cornerstone in the synthesis of several neonicotinoid insecticides, including Imidacloprid and Acetamiprid.[5][6]

Caption: Synthetic utility of this compound.

This demonstrates the compound's pivotal role, where the initial hydroxymethyl group serves as a handle for introducing the key electrophilic chloromethyl side chain required for building the final pesticide molecules.

Conclusion

This compound is a well-characterized solid with defined physical properties that facilitate its use as a key intermediate in multi-step syntheses. A thorough understanding of its melting point, solubility, and thermal stability, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe application in research and development settings. The protocols and data provided in this guide serve as an authoritative resource for scientists engaged in the fields of medicinal chemistry and agrochemical development.

References

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

- Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 21543-49-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-CHLORO-5-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-5-chloromethylpyridine [jubilantingrevia.com]

- 6. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-5-hydroxymethylpyridine: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2-Chloro-5-hydroxymethylpyridine, a key intermediate in medicinal chemistry and drug development. It is intended for an audience of researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical structure, synthesis, and detailed analytical methodologies.

Introduction: The Significance of a Versatile Pyridine Derivative

This compound, with the CAS Number 21543-49-7, is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive chlorine atom and a versatile hydroxymethyl group, makes it a valuable building block for the construction of diverse molecular scaffolds. The pyridine ring itself is a common motif in a wide array of biologically active compounds, and the specific substitution pattern of this molecule allows for strategic modifications in the pursuit of novel therapeutic agents. Understanding the nuanced chemical characteristics and analytical profile of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, application, and analysis.

Core Chemical Identity

The foundational identity of this compound is established by its molecular formula and precise mass, which are critical for mass spectrometry and elemental analysis.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| CAS Number | 21543-49-7 | |

| InChI | 1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |

| SMILES | OCc1ccc(Cl)nc1 |

Physical Characteristics

The physical state and solubility of a compound dictate its handling and reaction conditions.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 51-54 °C | |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. |

Structural Visualization

The arrangement of atoms within this compound is key to understanding its reactivity.

Caption: Chemical structure of this compound.

Synthesis of this compound

While multiple synthetic routes to substituted pyridines exist, a common and effective laboratory-scale synthesis of this compound proceeds from 2-chloro-5-methylpyridine. This precursor is commercially available and can be synthesized via the chlorination of 3-methylpyridine.[1]

Synthetic Pathway Overview

The conversion of the methyl group to a hydroxymethyl group can be achieved through a two-step process involving radical bromination followed by hydrolysis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-(bromomethyl)pyridine

-

To a solution of 2-chloro-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-5-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-5-(bromomethyl)pyridine in a mixture of acetone and water.

-

Add calcium carbonate (CaCO₃, 1.5 eq) to the solution to neutralize the hydrobromic acid formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Due to the lack of publicly available experimental spectra for this compound, the following is a predicted analysis based on established principles and data from structurally similar compounds such as 2-chloro-5-methylpyridine and 2-chloro-5-hydroxypyridine.[2][3]

4.1.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | d | 1H | H-6 | The proton at position 6 is a doublet due to coupling with the proton at position 4. It is the most downfield aromatic proton due to its proximity to the electronegative nitrogen atom. |

| ~7.7 | dd | 1H | H-4 | The proton at position 4 is a doublet of doublets due to coupling with the protons at positions 3 and 6. |

| ~7.4 | d | 1H | H-3 | The proton at position 3 is a doublet due to coupling with the proton at position 4. |

| ~4.7 | s | 2H | -CH₂OH | The methylene protons of the hydroxymethyl group are expected to appear as a singlet. |

| ~2.0 | br s | 1H | -OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and temperature. |

4.1.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-2 | The carbon atom bearing the chlorine atom is significantly deshielded. |

| ~148 | C-6 | The carbon atom adjacent to the nitrogen is also deshielded. |

| ~138 | C-4 | Aromatic CH carbon. |

| ~135 | C-5 | The carbon atom attached to the hydroxymethyl group. |

| ~122 | C-3 | Aromatic CH carbon. |

| ~63 | -CH₂OH | The carbon of the hydroxymethyl group. |

4.1.3. NMR Sample Preparation and Acquisition Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Lock and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Employ a standard single-pulse experiment with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

| 800-700 | Strong | C-Cl stretch |

FTIR Analysis Workflow

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak at m/z 145 with approximately one-third the intensity of the M⁺ peak.

Common Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z 125 resulting from the loss of a water molecule from the molecular ion.

-

Loss of CH₂OH: A peak at m/z 112 corresponding to the loss of the hydroxymethyl radical.

-

Loss of Cl: A peak at m/z 108 due to the loss of a chlorine radical.

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid) gradient | A gradient elution will ensure good resolution of the main peak from any impurities. Formic acid improves peak shape and is MS-compatible. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 270 nm | Pyridine derivatives typically have strong UV absorbance in this region. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

HPLC Method Development and Validation Workflow

Caption: HPLC method development and application workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in the field of organic synthesis and drug discovery. A thorough understanding of its chemical structure, properties, and analytical profile is crucial for its effective application. This guide has provided a comprehensive overview, including predicted analytical data and detailed experimental protocols, to support researchers and scientists in their work with this important chemical intermediate. The methodologies and insights presented herein are intended to serve as a practical resource for the synthesis, purification, and characterization of this compound, thereby facilitating its use in the development of novel chemical entities.

References

-

Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- Synthesis method of 2-chloro-5-chloromethylpyridine.

- Preparation of 2-chloro-5-methylpyridine.

-

HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

2-Chloro-5-methyl-pyridine. PubChem. [Link]

-

2-Chloro-5-(chloromethyl)pyridine. PubChem. [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

-

2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

-

Pyridine, 2-chloro-. NIST WebBook. [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

Sources

- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 2. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 3. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxymethylpyridine

Abstract

2-Chloro-5-hydroxymethylpyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is a key building block in the development of novel therapeutic agents and crop protection products. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development and process chemistry. The guide critically evaluates three core synthetic strategies: the reduction of 2-chloropyridine-5-carboxylic acid derivatives, the oxidation of 2-chloro-5-methylpyridine, and the hydroxymethylation of 2-chloropyridine precursors via organometallic intermediates. Each pathway is examined through the lens of chemical principles, procedural efficacy, and industrial scalability, supported by detailed experimental protocols, comparative data, and mechanistic insights.

Introduction

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization is a cornerstone of modern drug discovery. Among the vast array of substituted pyridines, this compound, also known as (2-chloropyridin-5-yl)methanol, has emerged as a particularly valuable intermediate. The presence of a chlorine atom at the 2-position provides a handle for further nucleophilic substitution or cross-coupling reactions, while the hydroxymethyl group at the 5-position offers a site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This unique combination of reactive sites makes it a versatile precursor for a diverse range of complex molecules.

This guide is structured to provide a holistic understanding of the synthesis of this important molecule. It moves beyond a simple recitation of reaction schemes to delve into the underlying principles that govern each transformation. By understanding the "why" behind the "how," researchers can be better equipped to optimize existing methods and develop novel, more efficient synthetic routes.

Synthesis via Reduction of 2-Chloropyridine-5-Carboxylic Acid and its Derivatives

One of the most direct and conceptually straightforward approaches to this compound involves the reduction of a carbonyl group at the 5-position of a 2-chloropyridine ring. This pathway typically starts from 2-chloropyridine-5-carboxylic acid or its more reactive derivatives, such as esters or acid chlorides.

Mechanistic Considerations

The reduction of carboxylic acid derivatives to alcohols is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the reactivity of the starting material. Carboxylic acids themselves are generally resistant to reduction by milder agents like sodium borohydride (NaBH₄) and require more potent hydride donors such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H)[1]. Esters and acid chlorides, being more electrophilic, are readily reduced by a wider range of reagents, including sodium borohydride[2].

The mechanism of reduction by complex metal hydrides like NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This initial addition leads to the formation of a tetrahedral intermediate, an alkoxide, which is subsequently protonated during the workup to yield the final alcohol product[1][3].

Synthesis Pathway Diagram

Caption: Reduction pathway to this compound.

Experimental Protocol: Reduction of Ethyl 2-chloronicotinate with Sodium Borohydride

This protocol is based on established procedures for the reduction of esters to alcohols using sodium borohydride[4][5].

Materials:

-

Ethyl 2-chloronicotinate

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloronicotinate (1.0 eq) in absolute ethanol (10 mL per gram of ester).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

-

Adjust the pH of the solution to ~7-8 with a saturated sodium bicarbonate solution.

-

Concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound[6][7].

Synthesis via Oxidation of 2-Chloro-5-methylpyridine

An alternative synthetic strategy involves the direct oxidation of the methyl group of 2-chloro-5-methylpyridine. This approach is attractive due to the commercial availability of the starting material.

Mechanistic Considerations

The oxidation of a methyl group attached to an aromatic ring to a primary alcohol can be challenging as the reaction can often proceed to the corresponding aldehyde or carboxylic acid. Selective oxidation requires careful choice of the oxidizing agent and reaction conditions. Common reagents for this transformation include selenium dioxide (SeO₂), chromium-based reagents, or catalytic aerobic oxidation methods.

Biocatalytic approaches using whole-cell systems or isolated enzymes are also gaining traction as they can offer high selectivity under mild conditions[8].

Synthesis Pathway Diagram

Caption: Oxidation pathway to this compound.

Experimental Protocol: Conceptual Oxidation of 2-Chloro-5-methylpyridine

Materials:

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 2-chloro-5-methylpyridine (1.0 eq) and selenium dioxide (1.1 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

-

Heat the mixture to reflux with vigorous stirring for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the selenium byproduct. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washes and dilute with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis via Hydroxymethylation of a 2-Chloropyridine Precursor

This pathway involves the formation of a carbon-carbon bond by reacting a nucleophilic 2-chloropyridine derivative with an electrophilic one-carbon source, typically formaldehyde or a synthetic equivalent.

Mechanistic Considerations

A common strategy to generate a nucleophilic pyridine ring is through the formation of an organometallic reagent, such as a Grignard or an organolithium species. For instance, treatment of 2,5-dichloropyridine with magnesium could potentially form a Grignard reagent at the more reactive 5-position, which can then react with formaldehyde to introduce the hydroxymethyl group. Alternatively, halogen-metal exchange or direct lithiation of a suitable 2-chloropyridine derivative can generate a nucleophilic center for subsequent reaction with an electrophile.

Synthesis Pathway Diagram

Caption: Hydroxymethylation pathway to this compound.

Experimental Protocol: Conceptual Grignard Reaction and Hydroxymethylation

A detailed experimental protocol for this specific transformation is not explicitly provided in the search results. The following is a conceptual protocol based on general principles of Grignard reactions and hydroxymethylation.

Materials:

-

2,5-Dichloropyridine

-

Magnesium turnings

-

Iodine (a crystal for initiation)

-

Anhydrous tetrahydrofuran (THF)

-

Paraformaldehyde

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of inert gas (e.g., argon or nitrogen).

-

Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous THF.

-

Add a small portion of the 2,5-dichloropyridine solution to the magnesium turnings. The reaction may need to be initiated by gentle heating.

-

Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2,5-dichloropyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, dry paraformaldehyde (1.5 eq) under vacuum. Suspend the paraformaldehyde in anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C and slowly add the paraformaldehyde suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route for this compound depends on several factors, including the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |

| 1. Reduction | 2-Chloropyridine-5-carboxylic acid or its ester | NaBH₄, LiAlH₄, DIBAL-H | Direct and high-yielding transformation of a functional group. | Starting material can be expensive; potent reducing agents can be hazardous on a large scale.[4] | 70-90% |

| 2. Oxidation | 2-Chloro-5-methylpyridine | SeO₂, CrO₃, Biocatalysts | Readily available starting material. | Risk of over-oxidation to aldehyde or carboxylic acid; selectivity can be challenging; use of heavy metals can be environmentally problematic. | Variable, depends on selectivity |

| 3. Hydroxymethylation | 2,5-Dichloropyridine | Mg, Formaldehyde | Utilizes readily available starting materials. | Grignard formation can be sensitive to moisture and impurities; potential for side reactions. | 50-70% |

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with its own set of advantages and challenges. The reduction of 2-chloropyridine-5-carboxylic acid derivatives offers a direct and often high-yielding route, particularly suitable for laboratory-scale synthesis. The oxidation of 2-chloro-5-methylpyridine is an attractive option from an industrial perspective due to the availability of the starting material, though achieving high selectivity remains a key challenge. The hydroxymethylation of a 2-chloropyridine precursor via an organometallic intermediate provides a flexible approach that can be adapted to various substituted pyridines.

The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the project, including economic considerations, environmental impact, and the desired scale of production. Further research into more selective and sustainable oxidation catalysts and more robust and functional group tolerant organometallic reactions will undoubtedly lead to even more efficient and elegant syntheses of this important chemical intermediate.

References

- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. benchchem.com [benchchem.com]

- 9. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

An In-depth Technical Guide to 6-Chloropyridine-3-methanol (CAS No. 21543-49-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridine-3-methanol, identified by CAS number 21543-49-7, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, which integrates a pyridine ring with a chlorine atom and a hydroxymethyl group, provides a unique combination of reactivity and functionality. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2][3] The pyridine core is a well-established scaffold in drug design, known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[3] The presence of a reactive chlorine atom allows for various nucleophilic substitution and cross-coupling reactions, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation to introduce further molecular diversity.[1] This guide provides a comprehensive overview of the properties, synthesis, applications, and safety protocols for 6-Chloropyridine-3-methanol, designed to equip researchers and drug development professionals with the technical insights necessary for its effective and safe utilization.

Physicochemical Properties

6-Chloropyridine-3-methanol is typically a white to off-white solid at room temperature.[1] Its solubility in polar organic solvents like ethanol and methanol, and slight solubility in water, is attributed to the hydrogen bonding capacity of the hydroxymethyl group.[1][2]

| Property | Value | Source |

| CAS Number | 21543-49-7 | [4] |

| Molecular Formula | C₆H₆ClNO | [4] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Solid (typically a white to off-white powder) | [1] |

| Melting Point | 51-54 °C | [5] |

| Boiling Point | 276.7 °C at 760 mmHg | [6] |

| Density | 1.324 g/cm³ | [6] |

| Flash Point | 121.2 °C | [6] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents like ethanol and methanol. | [1] |

| IUPAC Name | (6-chloropyridin-3-yl)methanol | [7] |

| Synonyms | 2-Chloro-5-(hydroxymethyl)pyridine, 2-Chloro-5-hydroxymethylpyridine | [4] |

Synthesis and Reaction Pathways

The synthesis of 6-Chloropyridine-3-methanol can be achieved through various routes, often starting from readily available pyridine derivatives. A common approach involves the reduction of 6-chloronicotinic acid.[8] The choice of synthetic route can be influenced by factors such as starting material availability, desired purity, and scalability.

Representative Synthesis Protocol: Reduction of 6-Chloronicotinic Acid

This protocol outlines a laboratory-scale synthesis of 6-Chloropyridine-3-methanol via the reduction of 6-chloronicotinic acid using a borane complex. This method is favored for its relatively mild reaction conditions and good yields.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Controlling Temperature: Maintain the temperature of the solution below 30°C, using an ice bath if necessary, to manage any exothermic processes.

-

Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) or a similar borane reagent (approximately 1.0 equivalent) to the stirred solution. The rate of addition should be controlled to maintain a slow and steady evolution of gas.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid (e.g., 2 mL). Stir this mixture for approximately one hour to quench any unreacted borane complex.

-

pH Adjustment and Extraction: Adjust the pH of the aqueous mixture to approximately 5 using a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as chloroform or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-3-pyridinemethanol.

-

Final Product: The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.[8]

Caption: Synthesis workflow for 6-Chloropyridine-3-methanol.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of 6-Chloropyridine-3-methanol makes it a versatile intermediate in several areas of chemical research and development.

-

Pharmaceutical Intermediates: This compound is a key precursor in the synthesis of various pharmaceutical agents. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.[3] The chloro-substituent provides a handle for introducing larger, more complex moieties through reactions like Suzuki or Buchwald-Hartwig couplings, which are fundamental in modern drug discovery. The hydroxymethyl group can be modified to fine-tune solubility and pharmacokinetic properties.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, 6-Chloropyridine-3-methanol serves as a building block for novel pesticides and herbicides. The chloropyridine moiety is a component of neonicotinoid insecticides, and derivatives of this compound are investigated for their biological activity in crop protection.[9]

-

Materials Science: The unique electronic properties of the chloropyridine ring, combined with the reactivity of the hydroxymethyl group, make this compound a candidate for incorporation into functional polymers and other advanced materials, potentially enhancing their thermal stability or other physical properties.[1]

Safety and Handling

A thorough understanding of the safety and handling requirements for 6-Chloropyridine-3-methanol is crucial for its use in a laboratory or industrial setting.

GHS Hazard Classification

Based on available safety data sheets, 6-Chloropyridine-3-methanol is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[10]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[10]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[10]

Signal Word: Warning[10]

Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and remove them with care to avoid skin contamination.[10]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

Caption: Recommended PPE and handling for 6-Chloropyridine-3-methanol.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

If on Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[11]

Storage and Disposal

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

6-Chloropyridine-3-methanol is a compound of significant utility for professionals in drug discovery and chemical synthesis. Its well-defined reactivity and versatile structure provide a reliable platform for the creation of complex molecules with potential therapeutic or agrochemical applications. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is paramount for its successful and responsible use in research and development endeavors.

References

-

Pipzine Chemicals. (n.d.). 6-Chloropyridine-3-methanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

-

Stenutz. (n.d.). 6-chloropyridine-3-methanol. Retrieved from [Link]

-

ChemBK. (n.d.). CAS: 21543-49-7. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Moisture in Methanol. Retrieved from [Link]

-

ChemBK. (2024). 6-Chloropyridine-3-methanol. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Thermo Fisher Scientific. (2014). Safety Data Sheet: (2-Chloropyridin-4-yl)methanol. Retrieved from [Link]

-

University of California, Los Angeles. (2012). Methanol - Standard Operating Procedure. Retrieved from [Link]

-

Medbullets. (2024). Toxicology - Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanol poisoning as a new world challenge: A review. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imidacloprid. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][8]triazine-6-carbonitrile (MGL-3196). Retrieved from [Link]

-

ACEP. (2020). Toxic Alcohols | Toxicology Section. Retrieved from [Link]

-

GOV.UK. (2024). Methanol: toxicological overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Methanol Toxicity. Retrieved from [Link]

Sources

- 1. 6-Chloropyridine-3-methanol | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 2. CAS 21543-49-7: 6-Chloropyridine-3-methanol | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. chemnet.com [chemnet.com]

- 7. 6-chloropyridine-3-methanol [stenutz.eu]

- 8. prepchem.com [prepchem.com]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. fishersci.pt [fishersci.pt]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Chloro-5-hydroxymethylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxymethylpyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development. Its unique bifunctional nature, featuring a reactive chlorine atom on the pyridine ring and a versatile hydroxymethyl group, allows for sequential and site-selective modifications. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role as a key intermediate in the synthesis of high-value compounds such as neonicotinoid insecticides and novel therapeutic agents. This document serves as a technical resource for scientists engaged in medicinal chemistry, process development, and chemical research, offering field-proven insights and methodologies.

Core Molecular Attributes

This compound, also known by its IUPAC name (6-chloro-3-pyridinyl)methanol, is a crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

Molecular Formula: C₆H₆ClNO[1]

Molecular Weight: 143.57 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing synthetic routes and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 21543-49-7 | [1] |

| Appearance | White to brown powder or low melting solid | [1] |

| Melting Point | 51-54 °C | |

| Boiling Point | 120 °C at 0.4 mmHg | [1] |

| Density | 1.280 g/cm³ | [1] |

| pKa (Predicted) | 13.32 ± 0.10 | [1] |

| Solubility | Soluble in Methanol | [1] |

Note: This data is compiled from publicly available safety and chemical data sheets. Experimental verification is recommended for critical applications.

Structural Information

The structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the pyridine ring electron-deficient, influencing the reactivity of both the ring and its substituents.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The primary industrial route to this compound involves the hydrolysis of its precursor, 2-chloro-5-(chloromethyl)pyridine. This precursor is a significant commodity chemical, widely used in the synthesis of neonicotinoid insecticides like Imidacloprid and Acetamiprid.[2]

Synthesis Workflow

The logical flow from common starting materials to the final product is a multi-step process, often starting from 3-methylpyridine (β-picoline).

Caption: General synthetic pathway to this compound.

Experimental Protocol: Hydrolysis of 2-chloro-5-(chloromethyl)pyridine

This protocol is a representative method for the hydrolysis of the chloromethyl group to a hydroxymethyl group. The reaction proceeds via a nucleophilic substitution mechanism.

Objective: To synthesize this compound from 2-chloro-5-(chloromethyl)pyridine.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Sodium carbonate (Na₂CO₃) or Sodium acetate

-

Water

-

Acetone or a similar water-miscible solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in a mixture of acetone and water (e.g., a 3:1 ratio).

-

Addition of Base: Add sodium carbonate (1.5 eq) to the solution. The carbonate acts as a base to neutralize the HCl formed during the reaction and provides the hydroxide nucleophile in situ. An alternative is to form an acetate ester intermediate using sodium acetate, followed by hydrolysis.[3]

-

Reaction: Heat the mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous solution three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the final product as a white to off-white solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three key structural components: the pyridine ring, the C2-chloro substituent, and the C5-hydroxymethyl group.

Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile functional handle for various transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (5-formyl-2-chloropyridine) or carboxylic acid (6-chloronicotinic acid) using standard oxidizing agents (e.g., PCC, PDC, MnO₂, TEMPO).

-

Esterification/Etherification: It readily undergoes esterification with acyl chlorides or carboxylic acids and etherification under Williamson ether synthesis conditions.

-

Conversion to Halomethyl: As the reverse of its synthesis, the hydroxyl group can be converted back to a chloromethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often a necessary step for subsequent nucleophilic substitution reactions at the side chain.[4]

Reactions at the C2-Chloro Group

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of functionalities.

-

Amination: Reaction with various amines (primary or secondary) under basic conditions, often catalyzed by a palladium or copper catalyst (e.g., Buchwald-Hartwig amination), provides access to 2-amino-5-hydroxymethylpyridine derivatives.

-

Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Stille, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex biaryl or substituted pyridine structures.

-

Alkoxylation/Thiolation: Reaction with alkoxides or thiolates can replace the chlorine with an ether or thioether linkage, respectively.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

The structural motif of this compound is present in numerous biologically active molecules. Its ability to serve as a scaffold for building complexity makes it a valuable intermediate for medicinal chemists.

Intermediate for Nevirapine Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Research into its metabolism and potential toxicity has led to the synthesis of various analogues to probe structure-activity relationships and metabolic pathways.[4][5][6] this compound serves as a key precursor for the pyridine-containing portion of these analogues. Studies on these derivatives are crucial for understanding and mitigating adverse drug reactions, which are sometimes linked to the metabolic activation of the drug by cytochrome P450 (CYP) enzymes.[4]

Scaffold for Novel Therapeutic Agents

The pyridine core is a well-established pharmacophore. By utilizing this compound, researchers have developed novel compounds with potential therapeutic applications. For instance, it has been used as a starting material to synthesize a series of 2-chloro-pyridine derivatives containing flavone moieties, which have demonstrated inhibitory effects against the gastric cancer cell line SGC-7901 and have shown potent inhibition of the enzyme telomerase, a significant target in cancer therapy.

Role in Cytochrome P450 Inhibition Studies

The metabolism of many drugs is mediated by cytochrome P450 enzymes, and inhibition of these enzymes is a major cause of drug-drug interactions.[1] As a metabolite of certain xenobiotics and a core structure in many drug candidates, understanding the interaction of this compound derivatives with CYP isoforms like CYP3A4 is critical.[4] Synthesizing analogues from this starting material allows researchers to identify which parts of a molecule are responsible for mechanism-based inhibition, aiding in the design of safer drugs with more predictable pharmacokinetic profiles.[1][6]

Analytical Characterization

Robust analytical methods are required for quality control, reaction monitoring, and stability testing.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for purity assessment and quantification. A typical method would utilize a C18 column with a mobile phase consisting of an acetonitrile/water gradient and UV detection. Based on methods for analogous compounds, a detection wavelength of around 240-270 nm would be appropriate.[7]

-

Gas Chromatography (GC): Due to its volatility and thermal stability, GC can also be used, particularly for identifying volatile impurities. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Spectroscopic Data (Representative)

-

¹H NMR: The spectrum would show three distinct aromatic protons on the pyridine ring, a singlet for the CH₂ group, and a broad singlet for the OH proton.

-

¹³C NMR: Six distinct carbon signals are expected: five for the pyridine ring and one for the methylene (-CH₂OH) carbon. The carbon attached to the chlorine (C2) would be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch for the alcohol group (~3300 cm⁻¹), C-H stretches, C=C and C=N stretches for the aromatic ring, and a C-Cl stretch.

Safety and Handling

As a Senior Application Scientist, it is imperative to stress the importance of proper laboratory safety protocols when handling this chemical.

-

Hazard Classifications: this compound is classified as an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[8]

-

Skin and Body Protection: A lab coat should be worn.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1]

Conclusion

This compound is a high-utility building block whose value is derived from its structural simplicity and the orthogonal reactivity of its functional groups. It provides a reliable and versatile entry point for the synthesis of a diverse range of complex molecules. For researchers in drug discovery and process development, a comprehensive understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating next-generation pharmaceuticals and other high-value chemical products. The self-validating nature of its synthesis and the well-defined pathways for its functionalization ensure its continued importance in the synthetic chemist's toolbox.

References

-

Su Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795. [Link]

-

Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

-

Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

-

Parrish, J., et al. (2013). Synthesis and biological evaluation of phosphonate analogues of nevirapine. Bioorganic & Medicinal Chemistry Letters, 23(5), 1493-7. [Link]

-

Various Authors. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. PubChem. [Link]

-

Various Authors. (n.d.). 2-Chloro-5-methylpyridine. PubChem. [Link]

-

Guengerich, F. P. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 28(4), 305-323. [Link]

-

Fontana, E., et al. (2005). Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism, 6(5), 413-54. [Link]

-

Lam, W. W., & Uetrecht, J. P. (2009). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Chemical research in toxicology, 22(4), 659–666. [Link]

- Studer, P., & Werbitzky, O. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

Zhang, L., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Archiv der Pharmazie, 343(8), 449-55. [Link]

-

Zhang, F., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

Sources

- 1. This compound | 21543-49-7 [amp.chemicalbook.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 8. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity of the Chloropyridine Ring in 2-Chloro-5-hydroxymethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile functionalization potential make it a privileged heterocycle. Among the myriad of substituted pyridines, 2-Chloro-5-hydroxymethylpyridine emerges as a synthon of exceptional utility. The strategic placement of a reactive chlorine atom at the electron-deficient 2-position, coupled with a synthetically malleable hydroxymethyl group, provides a powerful platform for molecular elaboration. This in-depth guide, prepared from the perspective of a Senior Application Scientist, will dissect the reactivity of the chloropyridine ring in this valuable building block, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern its transformations.

PART 1: The Electronic Architecture and its Influence on Reactivity

The reactivity of the chloropyridine ring in this compound is fundamentally dictated by the electronic interplay between the nitrogen heteroatom and the chloro and hydroxymethyl substituents. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect, rendering the pyridine ring electron-deficient, particularly at the α (2- and 6-) and γ (4-) positions. This inherent electron deficiency is a key driver for its susceptibility to nucleophilic attack.

The chlorine atom at the 2-position further amplifies this electron deficiency through its own inductive electron-withdrawing nature. This makes the C2 carbon a highly electrophilic center, primed for reaction with a wide array of nucleophiles. Conversely, the hydroxymethyl group at the 5-position has a more nuanced electronic influence. While it is a weak deactivating group, its primary impact is often steric or as a handle for further synthetic transformations. Understanding this electronic landscape is paramount for predicting and controlling the regioselectivity and efficiency of chemical reactions.

PART 2: Key Reaction Classes and Mechanistic Insights

The chloropyridine ring of this compound is amenable to a diverse range of transformations, with nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions being the most prominent.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a primary pathway for the functionalization of this compound.[1][2] The electron-deficient nature of the pyridine ring, enhanced by the 2-chloro substituent, facilitates the addition-elimination mechanism characteristic of SNAr.

Mechanism: The reaction proceeds via the initial attack of a nucleophile on the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, providing a significant thermodynamic driving force for the reaction. Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring, yielding the substituted pyridine product.

Causality in Experimental Design:

-

Choice of Nucleophile: The strength of the nucleophile is a critical determinant of reaction success. Stronger nucleophiles, such as alkoxides, thiolates, and amines, generally exhibit faster reaction rates.

-

Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are often the solvents of choice. They effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thereby enhancing its nucleophilicity.

-

Temperature: Elevated temperatures are frequently required to overcome the activation energy barrier, especially when employing less reactive nucleophiles.

Illustrative SNAr Transformations:

| Nucleophile | Reagent Example | Product Class | Typical Conditions |

| Oxygen | Sodium Methoxide | 2-Alkoxypyridine | NaH, MeOH, THF, 0 °C to rt |

| Nitrogen | Ammonia, Primary/Secondary Amines | 2-Aminopyridine | Amine, K₂CO₃, DMSO, 80-120 °C |

| Sulfur | Sodium Thiophenoxide | 2-Thioetherpyridine | NaH, Thiophenol, DMF, rt |

| Carbon | Potassium Cyanide | 2-Cyanopyridine | KCN, DMSO, 100 °C |

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The C-Cl bond at the 2-position readily participates in the catalytic cycles of several named reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4][5][6][7][8]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination has emerged as a premier method for the construction of C-N bonds, a linkage of profound importance in medicinal chemistry.[9][10][11][12] This reaction facilitates the coupling of this compound with a wide range of primary and secondary amines.

Causality in Experimental Design:

-

Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination of an aryl chloride.[10] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the rate-limiting oxidative addition step and facilitate the reductive elimination.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be effective depending on the substrate.[10]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The Sonogashira coupling provides a direct and efficient route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[13][14][15][16] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Key Features:

-

Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

-

Base: An amine base, such as triethylamine or diisopropylamine, is commonly used, which also serves as the solvent in some cases.

PART 3: The Role of the Hydroxymethyl Group: A Synthetic Lever

The hydroxymethyl group at the 5-position is far from a passive spectator in the overall synthetic strategy. Its presence offers several strategic advantages:

-

A Handle for Further Functionalization: The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, opening up a vast array of subsequent transformations.[17][18][19][20][21] For example, the aldehyde can participate in Wittig reactions, reductive aminations, or aldol condensations, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

-

Requirement for Protection: In many instances, the hydroxyl group can interfere with reactions targeting the chloropyridine ring. For example, its acidic proton can be incompatible with the strong bases used in some cross-coupling reactions. Therefore, protection of the hydroxyl group is often a necessary step.[22][23][24][25][26] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers, and acetals. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its selective removal.

Experimental Workflow: Protection and Subsequent Cross-Coupling

Caption: A typical synthetic workflow involving protection and cross-coupling.

Conclusion